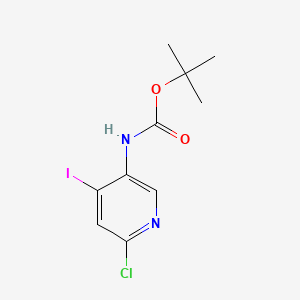

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBOUHLCYYKTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697039 | |

| Record name | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400777-00-6 | |

| Record name | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, a validated synthesis protocol, its strategic application in pharmaceutical research, and essential safety protocols, underscoring its importance as a versatile scaffold in the synthesis of complex therapeutic agents.

Core Chemical Identity & Properties

This compound is a polysubstituted pyridine derivative. Its structure is strategically functionalized with a Boc-protected amine, a chlorine atom, and an iodine atom. This arrangement provides three distinct points for chemical modification, making it a highly valuable intermediate in multi-step organic synthesis.

Chemical Structure:

Caption: Step-by-step workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from a known synthetic procedure and should only be performed by qualified chemists in a controlled laboratory setting. [1]

-

Inert Atmosphere Setup: Equip a multi-necked, flame-dried round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Preparation: To the flask, add anhydrous tetrahydrofuran (THF, ~15 mL per gram of starting material) and tetramethylethylenediamine (TMEDA, 2.5 equivalents).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (n-BuLi, 2.5 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 30 minutes.

-

Addition of Starting Material: In a separate flask, dissolve tert-butyl (6-chloropyridin-3-yl)carbamate (1.0 equivalent) in anhydrous THF (~8 mL per gram) and add this solution dropwise to the reaction mixture at -78 °C. Stir for 1 hour.

-

Iodination: Dissolve iodine (I₂, 1.2 equivalents) in anhydrous THF (~8 mL per gram) and add this solution dropwise to the reaction mixture at -78 °C. Continue stirring at this temperature for an additional hour.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Extraction and Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography, typically using a gradient of petroleum ether and ethyl acetate (e.g., 10:1) to yield the pure title compound. [1]

Application in Pharmaceutical Research & Drug Development

The strategic placement of three distinct functional handles makes this compound a highly sought-after building block in medicinal chemistry. Each group can be addressed with high selectivity, allowing for the systematic construction of complex molecular architectures.

The Role of the Carbamate Group

The carbamate moiety itself is a key structural motif found in numerous approved therapeutic agents. [2]It serves as a stable, bioisostere of an amide bond but with different electronic and conformational properties. [2]The tert-butoxycarbonyl (Boc) group, in particular, is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid). [3]

A Versatile Scaffold for Cross-Coupling Reactions

The true synthetic power of this intermediate lies in its halogenation pattern. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This reactivity difference enables chemists to perform selective functionalization at the C-4 position while leaving the C-6 chloro-substituent intact for a subsequent transformation.

Case Study: Synthesis of Dual NK-1/NK-3 Receptor Antagonists

Recent patent literature demonstrates the direct application of this compound as a key intermediate in the synthesis of novel dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonists. [4][5]These antagonists are being investigated for the treatment of sex-hormone-dependent diseases. [4] In the disclosed synthesis, the synthetic utility is realized in two key steps:

-

Boc Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to reveal the free amine at the 3-position. [4][5]2. Subsequent Coupling: The now-free amine and the remaining iodo and chloro groups can be used in subsequent steps to build the final, complex drug molecule. For instance, the iodo group can undergo a Suzuki coupling to introduce a new aryl group, and the amine can be acylated or alkylated.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are imperative. This compound should be handled by trained personnel familiar with its potential hazards.

Table 2: GHS Hazard and Precautionary Statements

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood. If dust formation is likely, use a NIOSH/MSHA-approved respirator.

Handling and Storage

-

Handling: Avoid dust formation and inhalation. Do not get in eyes, on skin, or on clothing. Handle in accordance with good industrial hygiene and safety practices. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. [4][1]Protect from light and moisture.

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound (CAS No. 400777-00-6) is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its trifunctional nature provides a robust and versatile platform for medicinal chemists to build complex, biologically active molecules with a high degree of regiochemical control. Its documented use in the development of next-generation therapeutics, such as dual NK-1/NK-3 receptor antagonists, solidifies its status as an indispensable tool in the modern drug discovery pipeline. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.

References

-

Frontier Specialty Chemicals. tert-Butyl 6-chloro-4-iodopyridin-3-ylcarbamate. [Link]

-

PubChem. This compound. [Link]

-

Acros Pharmatech. This compound. [Link]

-

Capot Chemical Co., Ltd. MSDS of tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate. [Link]

-

Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]

- Google Patents. EP4431512A1 - Novel dual nk-1/nk-3 receptor antagonists.

- Google Patents. WO2024188935A1 - Novel dual nk-1/nk-3 receptor antagonists.

-

NCBI. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

NCBI. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP4431512A1 - Novel dual nk-1/nk-3 receptor antagonists - Google Patents [patents.google.com]

- 5. WO2024188935A1 - Novel dual nk-1/nk-3 receptor antagonists - Google Patents [patents.google.com]

- 6. 5350-93-6 | 6-Chloropyridin-3-amine | Chlorides | Ambeed.com [ambeed.com]

- 7. Flame retardant carbonate polymer containing selected metal oxides - Patent US-5274017-A - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Abstract

This technical guide provides an in-depth, methodology-focused exploration of the structural elucidation of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate, a key heterocyclic building block in modern medicinal chemistry. The guide moves beyond a simple recitation of data to explain the scientific rationale behind the analytical strategy, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By detailing the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical reference for scientists engaged in the synthesis and characterization of complex small molecules.

Introduction: The Significance of a Polysubstituted Pyridine Scaffold

This compound (CAS No. 400777-00-6) is a highly functionalized pyridine derivative of significant interest in synthetic and medicinal chemistry.[1][2][3] Its structure is characterized by a pyridine core bearing three distinct substituents: a chlorine atom, an iodine atom, and a tert-butoxycarbonyl (Boc)-protected amine. This arrangement provides multiple, orthogonally reactive sites, making it an invaluable intermediate for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents.[4] The differential reactivity of the C-I and C-Cl bonds in metal-catalyzed cross-coupling reactions, combined with the stable yet readily cleavable Boc protecting group, allows for selective and sequential molecular elaboration.[4][5]

Given its role as a critical precursor, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final target molecules. This guide outlines a systematic approach to its complete structural verification using a suite of modern analytical techniques.

Molecular Identity and Physicochemical Properties

A foundational step in any structural analysis is the compilation of the molecule's fundamental properties.

| Property | Value | Source |

| CAS Number | 400777-00-6 | [1][2] |

| Molecular Formula | C₁₀H₁₂ClIN₂O₂ | [1][6][7] |

| Molecular Weight | 354.57 g/mol | [6][7] |

| Appearance | White to yellow solid | [6] |

| IUPAC Name | tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate | [7] |

Below is a two-dimensional representation of the molecular structure, which will be systematically proven by the analytical data that follows.

Caption: 2D Structure of this compound.

The Logic of Elucidation: An Integrated Spectroscopic Workflow

Caption: Workflow for Spectroscopic Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides definitive connectivity information.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.21 | s | 1H | H-2 | Deshielded by adjacent ring nitrogen and nearby electron-withdrawing carbamate. |

| ~8.05 | s | 1H | H-5 | Deshielded by adjacent ring nitrogen and ortho chloro group. |

| ~7.10 | br s | 1H | N-H | Broad signal due to quadrupolar coupling and potential hydrogen bonding; chemical shift is solvent-dependent. |

| ~1.55 | s | 9H | -C(CH₃)₃ | Classic singlet for the nine equivalent protons of the tert-butyl group in a shielded, aliphatic environment.[8] |

Causality: The two aromatic protons (H-2 and H-5) appear as singlets because they lack adjacent proton neighbors for spin-spin coupling. Their distinct chemical shifts arise from the different electronic effects of the substituents around the pyridine ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum maps the carbon backbone of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~152.5 | C=O | Typical chemical shift for a carbamate carbonyl carbon.[8] |

| ~150.1 | C-6 | Attached to both nitrogen and chlorine, leading to significant deshielding. |

| ~146.8 | C-2 | Alpha to the ring nitrogen, resulting in a downfield shift. |

| ~142.3 | C-5 | Downfield shift due to proximity to ring nitrogen and chloro group. |

| ~135.4 | C-3 | Attached to the electron-donating nitrogen of the carbamate. |

| ~95.8 | C-4 | The "heavy atom effect" of the large iodine atom shields this carbon, shifting it significantly upfield. |

| ~81.5 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen.[9] |

| ~28.3 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group.[9] |

2D NMR: Confirming Connectivity

While 1D NMR provides the pieces, 2D NMR experiments like HSQC and HMBC provide the crucial links to assemble the final structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate the proton signals to the carbons they are directly attached to:

-

δH ~8.21 ppm correlates to δC ~146.8 ppm (C-2).

-

δH ~8.05 ppm correlates to δC ~142.3 ppm (C-5).

-

δH ~1.55 ppm correlates to δC ~28.3 ppm (-C(CH₃ )₃).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity (over 2-3 bonds).

-

The N-H proton (δH ~7.10) would show correlations to the carbonyl carbon (C=O, ~152.5 ppm), C-3 (~135.4 ppm), and C-4 (~95.8 ppm), confirming the carbamate is at position 3.

-

The H-2 proton (δH ~8.21) would show correlations to C-3, C-4, and C-6, confirming its position.

-

The tert-butyl protons (δH ~1.55) would show a strong correlation to the carbonyl carbon (C=O) and the quaternary carbon (-C (CH₃)₃), confirming the ester linkage.

-

NMR Experimental Protocol

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR: Acquire with a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

-

2D Spectra: Utilize standard instrument library pulse programs for COSY, HSQC, and HMBC acquisition, optimizing parameters as needed for the specific sample concentration.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Predicted HRMS Data (ESI+)

| Parameter | Expected Value | Significance |

|---|---|---|

| Calculated Exact Mass [M+H]⁺ | 354.9710 Da | For C₁₀H₁₃ClIN₂O₂⁺ |

| Observed Mass | Within 5 ppm of calculated | Confirms the elemental composition. |

| Isotopic Pattern | A+2 peak at ~33% intensity of M peak | This is the definitive signature of a single chlorine atom (³⁵Cl/³⁷Cl ratio ≈ 3:1). |

Fragmentation Analysis: The primary fragmentation pathway in Electrospray Ionization (ESI) would likely involve the loss of the tert-butyl group as isobutylene, or the entire Boc group.

-

Loss of tert-butyl cation (-57 Da): A fragment corresponding to [M - C₄H₉]⁺.

-

Loss of isobutylene (-56 Da): A fragment corresponding to [M - C₄H₈ + H]⁺.

-

Loss of CO₂ from the previous fragment (-44 Da).

MS Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Predicted IR Data (KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3350 | Medium, Sharp | N-H stretch | Carbamate N-H |

| 2980-2950 | Medium | Aliphatic C-H stretch | tert-Butyl group |

| ~1725 | Strong, Sharp | C=O stretch (Amide I) | Carbamate carbonyl[10] |

| ~1580, 1450 | Medium | C=C, C=N ring stretches | Pyridine ring vibrations[11][12] |

| ~1520 | Medium | N-H bend (Amide II) | Carbamate N-H |

| ~1250, 1160 | Strong | C-O stretch | Carbamate O-C(CH₃)₃ |

| < 800 | Medium | C-Cl, C-I stretches | Halogen substituents |

Causality: The strong absorption at ~1725 cm⁻¹ is a hallmark of the carbonyl group in the Boc-carbamate, while the sharp peak at ~3350 cm⁻¹ confirms the presence of the N-H bond.[10][13] These two peaks, in conjunction, are highly diagnostic for the protected amine functionality.

IR Experimental Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of a Diamond ATR accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is achieved through the logical integration of complementary spectroscopic data.

-

Mass Spectrometry establishes the correct molecular formula (C₁₀H₁₂ClIN₂O₂) and confirms the presence of one chlorine atom through its characteristic isotopic signature.

-

Infrared Spectroscopy verifies the presence of the essential functional groups: the N-H and C=O of the Boc-carbamate, and the aromatic pyridine ring.

-

NMR Spectroscopy (¹H, ¹³C, and 2D) provides the definitive proof of structure. It maps the complete C-H framework, establishes the substitution pattern on the pyridine ring (positions 6-chloro, 4-iodo, 3-amino), and confirms the connectivity of the Boc protecting group to the amine.

Together, these self-validating systems of analysis provide an unambiguous and robust confirmation of the compound's identity, a critical requirement for its application in high-stakes fields like drug discovery and development.

References

-

This compound. Acros Pharmatech. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

This compound CID 53415320. PubChem. [Link]

-

Supporting Information for Synthesis of Carbamates. [Link]

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]

-

Structural Investigations of Halogen Substituted 1,4-Dihydropyridine derivatives: Crystallographic and Computational Studies. ResearchGate. [Link]

-

Infrared spectra of a) carbamic acid dimer... ResearchGate. [Link]

-

A theoretical study on protonation of some halogen substituted pyridine derivatives. Journal of Molecular Graphics and Modelling. [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC - NIH. [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH. [Link]

-

Structural Diversity in Substituted Pyridinium Halocuprates(II). ResearchGate. [Link]

-

Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. The Journal of Organic Chemistry. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed. [Link]

-

IR spectra of the residual pyridine species over the different solids... ResearchGate. [Link]

Sources

- 1. This compound | 400777-00-6 [sigmaaldrich.com]

- 2. tert-Butyl 6-chloro-4-iodopyridin-3-ylcarbamate | [frontierspecialtychemicals.com]

- 3. 400777-00-6|this compound|BLD Pharm [bldpharm.com]

- 4. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]

- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CARBAMIC ACID, (6-CHLORO-4-IODO-3-PYRIDINYL)-, 1,1-DIMETHYLETHYL ESTER | 400777-00-6 [chemicalbook.com]

- 7. This compound | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate, a key halogenated pyridine intermediate in medicinal chemistry. The document details its physicochemical properties, provides a robust, step-by-step synthesis protocol with mechanistic insights, and explores its strategic application in the synthesis of complex pharmaceutical agents, particularly through cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this guide synthesizes theoretical knowledge with practical, field-proven insights to support researchers in leveraging this versatile building block in drug discovery and development programs.

Introduction: A Strategic Building Block

In the landscape of modern drug discovery, the synthesis of complex heterocyclic scaffolds is a cornerstone of developing novel therapeutics. Among these, substituted pyridines are privileged structures, appearing in a vast array of approved drugs. This compound (Figure 1) has emerged as a highly valuable and versatile intermediate. Its utility stems from several key features: a Boc-protected amine for stability and selective deprotection, and two distinct halogen atoms—chlorine and iodine—at the C6 and C4 positions, respectively. This differential halogenation allows for regioselective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions, making it an ideal scaffold for building molecular complexity.

This guide will provide an in-depth exploration of this compound, from its fundamental properties to its practical application in complex organic synthesis, with the goal of equipping researchers with the knowledge to effectively utilize this reagent in their synthetic endeavors.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application. The key data for this compound are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 354.57 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₂ClIN₂O₂ | [1][2] |

| CAS Number | 400777-00-6 | [1][2] |

| Appearance | White to yellow solid | [1] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [1] |

| IUPAC Name | tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate | [2] |

Safety Profile:

This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is achieved through a Directed ortho-Metalation (DoM) strategy. This powerful technique allows for the regioselective deprotonation and subsequent functionalization of an aromatic ring by leveraging the coordinating ability of a directing group. In this case, the Boc-protected amine directs the lithiation to the adjacent C4 position.

Detailed Experimental Protocol

This protocol is based on established procedures for the ortho-iodination of N-Boc protected aminopyridines.[1]

Starting Material: tert-Butyl (6-chloropyridin-3-yl)carbamate

Reaction Scheme:

A schematic of the synthesis reaction.

Step-by-Step Procedure:

-

Inert Atmosphere: Equip a multi-necked, flame-dried round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: To a solution of anhydrous tetrahydrofuran (THF, 300 mL) containing tetramethylethylenediamine (TMEDA, 25.4 g, 219.3 mmol), slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 87.7 mL, 219.3 mmol) dropwise at -78 °C (dry ice/acetone bath). Stir the resulting mixture at -78 °C for 30 minutes.

-

Causality Insight: TMEDA is a bidentate ligand that chelates the lithium ion of n-BuLi. This breaks up the n-BuLi aggregates, increasing its basicity and reactivity for the subsequent deprotonation step.

-

-

Substrate Addition: In a separate flask, dissolve tert-butyl (6-chloropyridin-3-yl)carbamate (20 g, 87.7 mmol) in anhydrous THF (170 mL). Slowly add this solution dropwise to the n-BuLi/TMEDA mixture at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

-

Causality Insight: The Boc-carbamate group acts as a Directed Metalation Group (DMG). The Lewis basic oxygen atoms of the carbamate coordinate to the lithium cation, positioning the n-BuLi to selectively deprotonate the sterically accessible and electronically activated ortho-position (C4).

-

-

Electrophilic Quench: Prepare a solution of iodine (I₂, 26.7 g, 105.3 mmol) in anhydrous THF (170 mL). Add this solution slowly dropwise to the reaction mixture at -78 °C. Continue stirring at -78 °C for an additional hour.

-

Causality Insight: The lithiated pyridine is a potent nucleophile that readily attacks the electrophilic iodine, resulting in a regioselective C-I bond formation at the C4 position.

-

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) and aqueous ammonium chloride (NH₄Cl) (300 mL). Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous phase with ethyl acetate (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 10:1) to yield the title compound as a white to yellow solid.

Mechanism: Directed ortho-Metalation (DoM)

The key to this synthesis is the Directed ortho-Metalation (DoM) mechanism.

Workflow of the Directed ortho-Metalation (DoM) process.

Characterization and Analytical Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

¹H NMR Spectroscopy:

The proton NMR spectrum provides key structural information. The expected signals for this compound are as follows:

-

¹H-NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H), 7.73 (s, 1H), 6.64 (br s, 1H), 1.53 (s, 9H).[1]

-

Signal Assignment:

-

δ 8.95 (s, 1H): Aromatic proton at the C2 position of the pyridine ring.

-

δ 7.73 (s, 1H): Aromatic proton at the C5 position of the pyridine ring.

-

δ 6.64 (br s, 1H): N-H proton of the carbamate.

-

δ 1.53 (s, 9H): Protons of the tert-butyl group.

-

Applications in Medicinal Chemistry

The strategic placement of the iodo and chloro groups, along with the protected amine, makes this compound a powerful building block for constructing complex molecules, particularly kinase inhibitors.

Sequential Cross-Coupling Reactions

The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) than the C-Cl bond. This differential reactivity allows for a two-step, regioselective functionalization strategy.

Sequential functionalization workflow.

Relevance to Kinase Inhibitor Synthesis

Many potent kinase inhibitors feature a substituted heterocyclic core. While direct synthesis of a specific drug using this exact intermediate may not be publicly documented in detail, its structure is analogous to key fragments used in the synthesis of drugs like the BRAF inhibitor Vemurafenib . The core of Vemurafenib contains a substituted pyrrolo[2,3-b]pyridine scaffold, which is often constructed using halogenated pyridine precursors that undergo sequential cross-coupling reactions. The ability to introduce an aryl group at the C4 position via a Suzuki reaction and then an amine or other nucleophile at the C6 position makes this compound an ideal starting point for constructing such complex, drug-like molecules.

Conclusion

This compound is a high-value synthetic intermediate that offers a reliable and strategic route to complex, polysubstituted pyridine derivatives. Its synthesis via Directed ortho-Metalation is a robust and well-understood process. The differential reactivity of its halogen substituents provides a clear pathway for sequential functionalization, making it a powerful tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, will empower researchers to accelerate their drug discovery programs by enabling the efficient construction of novel molecular architectures.

References

-

This compound. PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate (CAS No. 400777-00-6). As a key trifunctional pyridine-based building block, this compound is of significant interest to researchers in medicinal chemistry and organic synthesis. This document details its structural characteristics, analytical data, a validated synthesis protocol, solubility, stability, and safe handling procedures. The guide is intended to serve as an essential resource for scientists and drug development professionals utilizing this versatile intermediate in their research endeavors.

Core Chemical Identity and Physical Properties

This compound is a polysubstituted pyridine derivative. Its structure incorporates three key functional groups that enable diverse and sequential chemical transformations: a reactive iodo group, a less reactive chloro group, and a Boc-protected amine. This strategic arrangement makes it a valuable precursor for the synthesis of complex heterocyclic molecules.

The core physical and chemical properties are summarized below. It is important to note that while some properties like molecular weight are exact, others such as boiling point and pKa are computationally predicted and should be considered as estimates.

| Property | Value | Source / Method |

| IUPAC Name | tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate | PubChem[1] |

| CAS Number | 400777-00-6 | BLDpharm, ChemShuttle[2][3] |

| Molecular Formula | C₁₀H₁₂ClIN₂O₂ | PubChem, ChemicalBook[1][4] |

| Molecular Weight | 354.57 g/mol | PubChem, ChemicalBook[1][4] |

| Appearance | White to yellow or off-white solid | Fisher Scientific, ChemicalBook[4][5] |

| Boiling Point | 339.7 ± 42.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.723 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |

| pKa | 11.27 ± 0.70 (Predicted) | ChemicalBook[4] |

| InChIKey | YCBOUHLCYYKTFG-UHFFFAOYSA-N | PubChem, Sigma-Aldrich[1][6] |

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for verifying the identity and purity of a chemical intermediate. The following data serves as a benchmark for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The proton NMR spectrum provides unambiguous confirmation of its structure.

-

¹H NMR (400 MHz, CDCl₃): A reported spectrum shows the following key signals:

-

δ 8.95 (s, 1H): This singlet corresponds to the aromatic proton at the C5 position of the pyridine ring. Its downfield shift is characteristic of a proton on an electron-deficient aromatic ring.

-

δ 7.73 (s, 1H): This singlet is assigned to the aromatic proton at the C2 position.

-

δ 6.64 (br s, 1H): This broad singlet corresponds to the N-H proton of the carbamate group.

-

δ 1.53 (s, 9H): This strong singlet represents the nine equivalent protons of the tert-butyl (Boc) protecting group.[4]

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (354.57 g/mol ). A key feature would be the characteristic isotopic pattern resulting from the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1), which provides strong evidence for the compound's composition.[7]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

~3400 cm⁻¹: N-H stretching vibration of the carbamate.

-

~2980 cm⁻¹: C-H stretching of the tert-butyl group.

-

~1700 cm⁻¹: Strong C=O stretching vibration of the carbamate carbonyl group.[7]

-

~1500-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

Synthesis and Purification Workflow

The regioselective synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy. This approach leverages the directing ability of the Boc-protected amine group to facilitate deprotonation at the adjacent C4 position, followed by quenching with an iodine source.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4] The rationale for using cryogenic conditions (-78 °C) is to control the highly exothermic metalation reaction and prevent side reactions or degradation of the lithiated intermediate. An inert atmosphere is critical as organolithium reagents are pyrophoric and react with atmospheric moisture and oxygen.

Reagents and Equipment:

-

tert-Butyl (6-chloropyridin-3-yl)carbamate

-

n-Butyllithium (n-BuLi) solution

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc), Petroleum ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, dropping funnels, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, add anhydrous THF (300 mL) and TMEDA (25.4 g, 219.3 mmol) to a dry three-neck flask.

-

Formation of Lithiating Agent: Cool the solution to -78 °C. Slowly add n-BuLi (87.7 mL of a 2.5 M solution, 219.3 mmol) dropwise. Stir the mixture at -78 °C for 30 minutes.

-

Substrate Addition: In a separate flask, dissolve tert-butyl (6-chloropyridin-3-yl)carbamate (20 g, 87.7 mmol) in anhydrous THF (170 mL). Add this solution slowly dropwise to the reaction mixture at -78 °C.

-

Iodination: After stirring for 2 hours at -78 °C, add a solution of iodine (I₂, 44.5 g, 175.4 mmol) in anhydrous THF (170 mL) dropwise. Maintain the temperature at -78 °C during the addition.

-

Quenching and Work-up: Allow the reaction to stir for an additional 2 hours at -78 °C. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (200 mL) to consume excess iodine, followed by water (200 mL).

-

Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Separate the organic layer and extract the aqueous phase three times with ethyl acetate (150 mL each).

-

Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1) eluent system to yield the pure target compound.[4]

Solubility and Stability

Understanding the solubility and stability of the compound is crucial for its storage and use in subsequent reactions.

| Solvent | Solubility | Rationale / Source |

| Water | Low / Insoluble | The molecule is largely nonpolar due to the Boc group and halogenated pyridine ring. |

| Tetrahydrofuran (THF) | Soluble | Used as a reaction solvent in its synthesis.[4] |

| Ethyl Acetate (EtOAc) | Soluble | Used as an extraction solvent.[4] |

| Dichloromethane (DCM) | Soluble | Common organic solvent for similar compounds.[7] |

| Hexanes / Petroleum Ether | Sparingly Soluble | Used as a nonpolar component in chromatography eluent.[4] |

Stability and Storage: The compound is stable under recommended storage conditions. To prevent potential degradation over time, it should be stored in a cool, dark, and dry place. The recommended storage is at 2-8 °C under an inert atmosphere (Nitrogen or Argon) .[4][6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. The compound is classified with the following hazards:

| GHS Hazard Statement | Description | Pictogram | Signal Word |

| H302 | Harmful if swallowed | GHS07 | Warning |

| H315 | Causes skin irritation | GHS07 | Warning |

| H319 | Causes serious eye irritation | GHS07 | Warning |

| H335 | May cause respiratory irritation | GHS07 | Warning |

(Source: PubChem, Sigma-Aldrich[1][6])

Handling Recommendations:

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[5][8]

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed or if respiratory irritation occurs, seek medical attention.[8]

Application in Synthetic Chemistry: A Map of Reactivity

The primary value of this compound lies in the differential reactivity of its functional groups, which allows for a programmed, sequential approach to building molecular complexity. The iodo group is significantly more reactive than the chloro group in palladium-catalyzed cross-coupling reactions, and the Boc-amine can be deprotected under acidic conditions.

This workflow demonstrates the compound's utility. A researcher can first perform a selective cross-coupling reaction at the highly reactive C4-iodo position. Following this, the Boc group can be removed to reveal the free amine for further modification. Finally, the less reactive C6-chloro position can be functionalized under more forcing conditions, providing a robust and controlled route to trisubstituted pyridine scaffolds.

References

-

PubChem. This compound | C10H12ClIN2O2. National Center for Biotechnology Information. [Link]

-

Capot Chemical Co., Ltd. MSDS of tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate. [Link]

-

Supporting Information. Synthesis and characterization data of various tert-butyl carbamates. [Link]

Sources

- 1. This compound | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 400777-00-6|this compound|BLD Pharm [bldpharm.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. CARBAMIC ACID, (6-CHLORO-4-IODO-3-PYRIDINYL)-, 1,1-DIMETHYLETHYL ESTER | 400777-00-6 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 400777-00-6 [sigmaaldrich.com]

- 7. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]

- 8. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate, registered under CAS Number 400777-00-6, is a strategically important halogenated and protected aminopyridine derivative.[1] Its molecular architecture, featuring a pyridine core with chloro, iodo, and a tert-butoxycarbonyl (Boc)-protected amine, makes it a highly versatile building block in modern synthetic organic chemistry. The differential reactivity of the carbon-iodine and carbon-chlorine bonds, coupled with the acid-labile Boc protecting group, allows for selective and sequential functionalization. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its proven applications as a key intermediate in the development of complex pharmaceutical agents, particularly kinase inhibitors.

Physicochemical and Spectroscopic Properties

The compound typically appears as a white to yellow or brown solid.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 400777-00-6 | [1] |

| Molecular Formula | C₁₀H₁₂ClIN₂O₂ | [1] |

| Molecular Weight | 354.57 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3] |

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

¹H-NMR Spectroscopy: Proton NMR data has been reported in the literature.[2] The spectrum is characterized by distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the tert-butyl group.

-

¹H-NMR (CDCl₃, 400 MHz) δ: 8.95 (s, 1H), 7.73 (s, 1H), 6.64 (br s, 1H), 1.53 (s, 9H).

Expected Spectroscopic Data:

While comprehensive, experimentally-derived spectra are not widely published in peer-reviewed journals, the expected characteristics can be inferred from the molecular structure:

-

¹³C-NMR Spectroscopy: The spectrum is expected to show signals for the ten carbon atoms. Key resonances would include those for the carbonyl carbon of the carbamate group (~152-155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80-83 ppm and ~28 ppm, respectively), and the carbons of the substituted pyridine ring. The carbon bearing the iodine atom would appear at a characteristically high field.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic vibrational frequencies. A strong absorption band around 1700-1725 cm⁻¹ is expected for the C=O stretch of the carbamate. An N-H stretching vibration should be observable in the region of 3200-3400 cm⁻¹. Other signals would correspond to C-H, C-N, C-Cl, and C-I bond vibrations, as well as aromatic C=C and C=N stretching.[4]

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight (354.57 g/mol ).[1] The isotopic pattern of the molecular ion will be characteristic, showing the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Synthesis Protocol

The synthesis of this compound is achieved through a two-step process starting from 6-chloropyridin-3-amine. This procedure involves the protection of the amino group followed by a regioselective iodination.[2]

Step 1: Boc Protection of 6-Chloropyridin-3-amine

This initial step introduces the tert-butoxycarbonyl (Boc) protecting group onto the amine functionality, which is essential for directing the subsequent lithiation and iodination.

Figure 1: Boc protection of 6-chloropyridin-3-amine.

Experimental Protocol:

-

A solution of 6-chloropyridin-3-amine (115 g, 0.898 mol) and di-tert-butyl dicarbonate ((Boc)₂O) (215.4 g, 0.988 mol) in 900 mL of dioxane is refluxed overnight.[2]

-

Upon completion, the resulting solution is poured into 1500 mL of water.[2]

-

The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from ethyl acetate to afford tert-butyl (6-chloropyridin-3-yl)carbamate as a white solid.[2]

Step 2: Regioselective Iodination

The key transformation is a directed ortho-metalation followed by quenching with iodine. The Boc-protected amine directs the lithiation to the C4 position of the pyridine ring.

Figure 2: Synthesis of this compound.

Experimental Protocol:

-

To a solution of tert-butyl (6-chloropyridin-3-yl)carbamate (160 g, 0.7 mol) in 1 L of anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) (600 mL, 1.5 mol) is added at -78°C under a nitrogen atmosphere.[2]

-

After the addition is complete, the solution is stirred at -78°C for 30 minutes.[2]

-

A solution of iodine (I₂) (177.68 g, 0.7 mol) in 800 mL of anhydrous THF is then added.[2]

-

The reaction mixture is stirred at -78°C for 4 hours.[2]

-

The reaction is quenched with water, and the product is extracted with ethyl acetate.[2]

-

The combined organic phases are washed with brine, dried over Na₂SO₄, filtered, and purified by flash chromatography to yield this compound as a yellow solid.[2]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. It serves as a versatile scaffold for constructing complex molecules, particularly in the synthesis of kinase inhibitors.[5]

Workflow for Sequential Functionalization

A common synthetic workflow involves N-alkylation, Boc-deprotection, and sequential cross-coupling reactions.

Figure 3: General synthetic workflow utilizing the title compound.

N-Alkylation and Boc Deprotection

The carbamate nitrogen can be alkylated, for example, with methyl iodide using a strong base like sodium hydride.[2] Subsequently, the Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to unmask the secondary amine.[2][6]

Experimental Protocol (N-Methylation):

-

To a solution of this compound (61 g, 0.172 mol) in 300 mL of anhydrous THF at 0°C, 60% sodium hydride (NaH) (7.6 g, 0.189 mol) is added under a nitrogen atmosphere.[2]

-

The solution is stirred for 30 minutes, followed by the addition of a solution of methyl iodide (MeI) (26.92 g, 0.189 mol) in 100 mL of dry THF.[2]

-

The reaction is stirred at 0°C for 3 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate to yield tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate.[2]

Experimental Protocol (Boc Deprotection):

-

To a solution of the N-methylated intermediate (62.5 g, 0.172 mol) in 500 mL of anhydrous dichloromethane (DCM), 180 mL of TFA is added.[2]

-

The solution is stirred at room temperature for 4 hours.[2]

-

The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford 6-chloro-4-iodo-N-methylpyridin-3-amine.[2] A similar procedure using HCl in 1,4-dioxane has also been reported.[6]

Selective Cross-Coupling Reactions

The key to the utility of the resulting 3-amino-6-chloro-4-iodopyridine scaffold is the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and will undergo coupling under conditions where the C-Cl bond remains intact. This allows for a selective Suzuki coupling at the C4 position, followed by a second, typically more forcing, coupling reaction at the C6 position.[5] This strategy has been employed in the synthesis of potent TrkA kinase inhibitors.[5]

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

-

Work should be conducted in a well-ventilated fume hood.

-

Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere, as recommended at 2-8°C.[3]

References

Sources

- 1. This compound | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. 400777-00-6|this compound|BLD Pharm [bldpharm.com]

- 4. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]

- 5. US9815846B2 - TrkA kinase inhibitors, compositions and methods thereof - Google Patents [patents.google.com]

- 6. US20230130724A1 - 5- and 6-azaindole compounds for inhibition of bcr-abl tyrosine kinases - Google Patents [patents.google.com]

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate solubility data

An In-depth Technical Guide to the Solubility of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of This compound , a key heterocyclic building block. While specific solubility data for this compound is not widely published, this document outlines a predictive analysis based on its molecular structure and presents the definitive experimental protocol for its empirical determination. We will delve into the theoretical underpinnings of its expected solubility and provide a step-by-step methodology, grounded in authoritative standards, to empower researchers to generate reliable and reproducible data.

Introduction and Molecular Profile

This compound (CAS 400777-00-6) is a complex organic molecule featuring a halogenated pyridine core. Such compounds are of significant interest in medicinal chemistry as intermediates for synthesizing pharmacologically active agents.[1] An accurate understanding of its solubility is paramount for its effective use in both synthetic and screening applications. Low or misunderstood solubility can lead to failed reactions, unreliable in-vitro test results, and poor bioavailability in downstream applications.[2][3]

Molecular Structure Analysis:

The solubility behavior of a molecule is dictated by the balance of its intermolecular forces with a given solvent.[4][5] Let's dissect the key functional groups of the target compound:

-

Halogenated Pyridine Ring: The pyridine core, substituted with both chlorine and iodine, is electron-deficient and possesses a dipole moment. The halogens contribute to the molecule's size and polarizability, suggesting potential for dipole-dipole and London dispersion forces. While the nitrogen atom offers a site for hydrogen bonding, the ring itself is largely hydrophobic.[6][7]

-

tert-Butyl Group: This bulky, aliphatic group is strongly non-polar and hydrophobic. Its presence is expected to significantly decrease solubility in polar, aqueous solvents.[8]

-

Carbamate Linker (-NH-COO-): This is a critical polar functional group. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygens (C=O) are hydrogen bond acceptors.[8] This group will enhance solubility in polar protic solvents.

Predicted Solubility Profile: Based on this structural analysis, a "like dissolves like" principle suggests the following profile[5][9]:

-

Low Solubility in water and non-polar aliphatic solvents (e.g., hexanes, petroleum ether).

-

Moderate to High Solubility in polar aprotic solvents (e.g., Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate) and polar protic solvents (e.g., Methanol, Ethanol) where hydrogen bonding and dipole interactions can be maximized.[10][11]

Gold Standard Methodology: Thermodynamic Solubility Determination

To move from prediction to empirical fact, a rigorous, standardized method is required. The Equilibrium Shake-Flask Method is the universally accepted gold standard for determining thermodynamic solubility.[2][12] This protocol is consistent with the principles outlined in the Organisation for Economic Co-operation and Development (OECD) Guideline 105 for testing of chemicals.[13][14]

The core principle is to establish a saturated solution in equilibrium with an excess of the solid compound at a controlled temperature, ensuring that the measured concentration represents the true thermodynamic solubility limit.[15]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Shake-Flask solubility determination protocol.

Sources

- 1. Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture [nsrlaboratories.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Solubility and Molecular Structure [saylordotorg.github.io]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. m.youtube.com [m.youtube.com]

- 10. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 11. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. filab.fr [filab.fr]

Spectral Data Analysis of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate, a key building block in modern medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation and quality control of complex organic molecules.

Introduction: Significance and Structural Context

This compound, with the molecular formula C₁₀H₁₂ClIN₂O₂, is a halogenated pyridinyl carbamate derivative.[1] Its structure incorporates several key features that make it a valuable synthon: a pyridine ring, which is a common scaffold in pharmaceuticals; a chloro and an iodo substituent, which offer regioselective sites for further chemical transformations such as cross-coupling reactions; and a tert-butoxycarbonyl (Boc) protecting group on the amine, which allows for controlled deprotection and subsequent functionalization. The precise characterization of this molecule is paramount to ensure the integrity of downstream synthetic steps and the purity of final active pharmaceutical ingredients.

Below is a diagram illustrating the chemical structure of the molecule and the numbering of the pyridine ring protons, which is crucial for the interpretation of the NMR data.

Figure 1. Chemical structure of this compound.

Mass Spectrometry (MS) Data

While a specific experimental mass spectrum is not publicly available, the expected mass-to-charge ratio (m/z) can be calculated from its molecular formula, C₁₀H₁₂ClIN₂O₂. The monoisotopic mass is calculated to be 353.96320 Da.[1]

Table 1: Calculated Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClIN₂O₂ |

| Molecular Weight | 354.57 g/mol |

| Monoisotopic Mass | 353.96320 Da |

In a typical mass spectrum obtained through electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 354.9705. Depending on the ionization conditions, adducts with other ions present in the solvent, such as sodium [M+Na]⁺, might also be detected. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition, with the measured mass expected to be within a few parts per million (ppm) of the calculated value.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the analysis of the ¹H NMR spectrum.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The reported ¹H NMR data for this compound in CDCl₃ at 400 MHz is summarized below.[2]

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.95 | s | 1H | Pyridine H-2 |

| 7.73 | s | 1H | Pyridine H-5 |

| 6.64 | br s | 1H | NH |

| 1.53 | s | 9H | -C(CH₃)₃ (Boc) |

Interpretation of the ¹H NMR Spectrum:

-

δ 8.95 (s, 1H): This downfield singlet corresponds to the proton at the C-2 position of the pyridine ring. Its significant downfield shift is attributed to the deshielding effects of the adjacent nitrogen atom and the electron-withdrawing carbamate group. The singlet nature arises from the absence of adjacent protons to couple with.

-

δ 7.73 (s, 1H): This singlet is assigned to the proton at the C-5 position of the pyridine ring. It appears as a singlet because the adjacent positions (C-4 and C-6) are substituted.

-

δ 6.64 (br s, 1H): The broad singlet is characteristic of the N-H proton of the carbamate group. The broadness is often due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

δ 1.53 (s, 9H): This intense singlet is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.

Figure 2. Synthetic workflow for this compound.

Experimental Protocol: Synthesis

The following is a representative synthetic protocol for the preparation of this compound.[2]

Materials:

-

tert-butyl 6-chloropyridin-3-ylcarbamate

-

Anhydrous tetrahydrofuran (THF)

-

Tetramethylethylenediamine (TMEDA)

-

n-butyllithium (n-BuLi)

-

Iodine

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

To a solution of anhydrous tetrahydrofuran (THF) containing tetramethylethylenediamine (TMEDA), slowly add n-butyllithium (n-BuLi) dropwise at -78 °C under a nitrogen atmosphere.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Slowly add a solution of tert-butyl 6-chloropyridin-3-ylcarbamate in anhydrous THF to the reaction mixture at the same temperature.

-

Stir the resulting mixture at -78 °C for 2 hours.

-

Add a solution of iodine in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Perform an aqueous workup and extract the product with ethyl acetate.

-

Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system to yield the final product.

Conclusion

The comprehensive spectral analysis of this compound confirms its chemical structure. The ¹H NMR data is consistent with the assigned structure, and the expected mass spectrometry data provides a basis for its identification and purity assessment. This technical guide serves as a valuable resource for scientists working with this important synthetic intermediate, ensuring its correct identification and use in complex synthetic pathways.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate, a key building block in modern medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, and critically, its synthesis and strategic application in the development of novel therapeutics. Detailed experimental protocols, rooted in established chemical principles, are presented to enable its practical synthesis and utilization. The guide further explores its versatile reactivity, showcasing its role in the construction of complex molecular architectures targeting a range of diseases, including cancer, viral infections, and neurological disorders. This whitepaper is intended to be a comprehensive resource for researchers and professionals engaged in the field of drug discovery and development.

Introduction: A Strategically Functionalized Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Its unique electronic properties and ability to engage in various intermolecular interactions, including hydrogen bonding and metal coordination, make it an attractive core for the design of bioactive molecules. tert-Butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate, with its strategically positioned functional groups—a chloro substituent, an iodo substituent, and a Boc-protected amine—offers a versatile platform for the synthesis of diverse and complex pyridine derivatives.

The differential reactivity of the chloro and iodo groups allows for selective and sequential functionalization through a variety of cross-coupling and nucleophilic substitution reactions. The Boc-protected amine provides a latent nucleophilic center that can be unmasked under specific conditions for further elaboration. This trifunctional nature makes it a highly valuable intermediate for the construction of compound libraries in the pursuit of new drug candidates.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective use in synthesis and research.

| Property | Value |

| IUPAC Name | tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate[1][2] |

| CAS Number | 400777-00-6[1] |

| Molecular Formula | C₁₀H₁₂ClIN₂O₂[1] |

| Molecular Weight | 354.57 g/mol [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1I)Cl[2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, THF, and ethyl acetate. |

| Storage | Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3] |

Synthesis and Purification: A Detailed Protocol

The synthesis of tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate is typically achieved through a directed ortho-metalation (DoM) strategy, followed by iodination. This approach leverages the directing effect of the carbamate group to achieve regioselective functionalization of the pyridine ring.

Synthetic Workflow

Caption: Synthetic workflow for tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate.

Experimental Protocol

Materials:

-

tert-Butyl (6-chloropyridin-3-yl)carbamate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Tetramethylethylenediamine (TMEDA)

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.

-

Formation of the Lithiating Agent: To the cooled THF, add TMEDA followed by the slow, dropwise addition of n-BuLi. Stir the resulting solution at -78 °C for 30 minutes. The use of TMEDA is crucial as it chelates the lithium cation, increasing the basicity and reactivity of the organolithium reagent.

-

Addition of Starting Material: In a separate flask, dissolve tert-butyl (6-chloropyridin-3-yl)carbamate in anhydrous THF. Slowly add this solution dropwise to the reaction mixture at -78 °C. The carbamate group directs the deprotonation to the C4 position of the pyridine ring.

-

Iodination: After stirring the mixture at -78 °C for 1-2 hours, slowly add a solution of iodine in anhydrous THF dropwise. The reaction is typically exothermic, so slow addition is necessary to maintain the temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate as a solid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

δ ~8.5 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring.

-

δ ~8.0 ppm (s, 1H): This singlet is attributed to the proton at the C5 position of the pyridine ring.

-

δ ~7.0 ppm (br s, 1H): A broad singlet corresponding to the NH proton of the carbamate group.

-

δ ~1.5 ppm (s, 9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy

-

δ ~153 ppm: Carbonyl carbon of the carbamate group.

-

δ ~150 ppm, ~145 ppm, ~140 ppm, ~120 ppm: Aromatic carbons of the pyridine ring. The carbon bearing the iodine (C4) would be expected at a lower field (higher ppm value) compared to the other carbons.

-

δ ~82 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of 354.57. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be observable for the molecular ion and chlorine-containing fragments.

Infrared (IR) Spectroscopy

-

~3300 cm⁻¹: N-H stretching vibration of the carbamate.

-

~2980 cm⁻¹: C-H stretching vibrations of the tert-butyl group.

-

~1720 cm⁻¹: C=O stretching vibration of the carbamate carbonyl group.

-

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

Reactivity and Applications in Drug Discovery

The strategic placement of the three functional groups in tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of various drug candidates.

Differential Reactivity

The iodine and chlorine substituents exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to palladium(0) than the C-Cl bond. This allows for selective functionalization at the C4 position via reactions like Suzuki, Stille, Sonogashira, and Heck couplings, while leaving the C6-Cl bond intact for subsequent transformations.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Versatile Building Block

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate is a halogenated pyridinyl carbamate that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a chlorine, an iodine, and a bulky tert-butoxycarbonyl (Boc) protecting group, offers medicinal chemists a versatile scaffold for introducing diverse functionalities through various cross-coupling reactions. However, the very features that make this compound an asset in drug discovery also necessitate a thorough understanding and rigorous implementation of safety protocols. This guide provides an in-depth analysis of the potential hazards associated with this compound and outlines best practices for its safe handling, storage, and disposal, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and GHS Classification

A comprehensive understanding of the intrinsic hazards of a chemical is the cornerstone of a robust safety program. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that presents multiple health risks.

According to aggregated GHS information, this compound is designated with the signal word "Warning" and is associated with the GHS07 pictogram, indicating that it can cause less serious health effects.

Table 1: GHS Classification of this compound [1]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

These classifications underscore the importance of avoiding direct contact and inhalation. The causality behind these hazards lies in the chemical's reactivity. The presence of halogens and a carbamate group can lead to adverse reactions with biological macromolecules upon exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls is a fundamental principle in laboratory safety. Engineering controls should always be the first line of defense, supplemented by appropriate PPE.

Engineering Controls

All manipulations of solid this compound should be conducted in a well-ventilated area.[2] For weighing and transferring the solid, a chemical fume hood is mandatory to prevent the inhalation of dust particles. The fume hood should have a certified face velocity to ensure adequate containment. For solution-based work, a fume hood remains the best practice to mitigate exposure to any aerosols or vapors that may be generated.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following PPE is considered the minimum requirement when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[2] If there is a risk of splashing, a face shield should be worn in addition to goggles.[3]

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

-

Lab Coat: A flame-resistant lab coat with long sleeves should be worn to protect against skin contact.

-

-